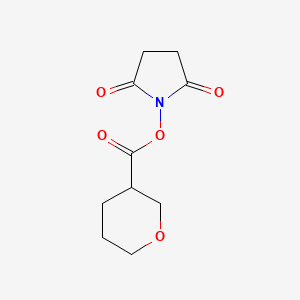

2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-3-carboxylate

Beschreibung

2,5-Dioxopyrrolidin-1-yl tetrahydro-2H-pyran-3-carboxylate is a heterocyclic ester featuring a 2,5-dioxopyrrolidinyl (N-hydroxysuccinimide, NHS) group linked via an ester bond to a tetrahydropyran-3-carboxylic acid moiety. The NHS group is a well-known activating agent for carboxylic acids, facilitating nucleophilic substitution reactions, particularly in peptide coupling and bioconjugation .

Synthesis typically involves activating the carboxylic acid (tetrahydro-2H-pyran-3-carboxylic acid) with NHS under standard coupling conditions (e.g., carbodiimide reagents). This compound’s applications span pharmaceutical intermediates, polymer chemistry, and prodrug design, leveraging the NHS group’s high reactivity toward amines .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) oxane-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5/c12-8-3-4-9(13)11(8)16-10(14)7-2-1-5-15-6-7/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSJBVNIHGQGNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)C(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2,5-Dioxopyrrolidin-1-yl tetrahydro-2H-pyran-3-carboxylate (CAS Number: 1369515-33-2) is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Formula: C10H13NO5

Molar Mass: 227.21 g/mol

Structural Formula:

The biological activity of 2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-3-carboxylate is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes.

Potential Targets:

- Kinases: The compound may exhibit inhibitory effects on specific kinases, which play a crucial role in cell signaling pathways related to proliferation and survival.

- Transport Proteins: It may also interact with glucose transporters, influencing metabolic pathways.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological properties:

- Anticancer Activity: Preliminary studies suggest potential efficacy against certain cancer cell lines, possibly through apoptosis induction or cell cycle arrest.

- Anti-inflammatory Effects: Its structural motifs may confer anti-inflammatory properties by modulating cytokine production.

- Neuroprotective Properties: There is emerging evidence of neuroprotective effects, which could be beneficial in neurodegenerative conditions.

Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that 2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-3-carboxylate inhibited cell proliferation in a dose-dependent manner. The IC50 values for different cell lines ranged from 10 to 30 µM, indicating significant anticancer potential.

Study 2: Inhibition of Kinase Activity

In vitro assays showed that the compound inhibited specific kinase activities associated with tumor growth. For example, a study reported a reduction in phosphorylation levels of key proteins involved in the MAPK pathway.

Study 3: Neuroprotective Mechanisms

Research investigating neuroprotective effects revealed that treatment with this compound resulted in decreased oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a potential application in treating neurodegenerative diseases.

Data Tables

| Biological Activity | Effect | IC50 (µM) |

|---|---|---|

| Anticancer (Cell Lines) | Inhibition of proliferation | 10 - 30 |

| Kinase Inhibition | Reduced phosphorylation | Not specified |

| Neuroprotection | Decreased oxidative stress | Not specified |

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

The tetrahydropyran-3-carboxylate moiety distinguishes this compound from analogs like ethyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate (). Key differences include:

- Electronic Effects : The electron-withdrawing oxygen in the THP ring may polarize the ester carbonyl, enhancing electrophilicity. Ab initio/DFT studies on similar NHS esters suggest that partial charges on the carbonyl carbon correlate with reactivity; THP-substituted esters may exhibit higher reactivity than aliphatic analogs .

Table 1: Structural and Electronic Comparison

Reactivity in Coupling Reactions

- By contrast, ethyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoate derivatives undergo copper-catalyzed coupling with nitrogen-containing heterocycles via a proposed radical-ionic mechanism . This suggests that linear NHS esters may require catalytic assistance to overcome kinetic barriers, whereas THP-based esters could exhibit intrinsic reactivity advantages.

- Catalyst Dependence: highlights that hexanoate analogs only react with α-keto-substituted heterocycles in the presence of a heterogeneous copper catalyst. The THP variant’s electronic profile might reduce or eliminate this dependency, though experimental confirmation is needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.